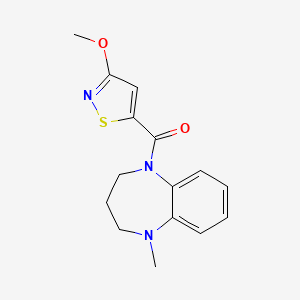![molecular formula C20H22N4O B7436455 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the activity of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and other physiological processes. By blocking the activity of glutamate, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can modulate the activity of the NMDA receptor, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in synaptic plasticity, learning and memory, and pain perception. In animal studies, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance synaptic plasticity and improve learning and memory in a variety of tasks, including spatial memory and fear conditioning. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate pain perception in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, particularly in the treatment of chronic pain and neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide on synaptic plasticity and learning and memory.
Métodos De Síntesis
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the synthesis of 4-(methylamino)phenylacetonitrile, which is then reacted with benzyl cyanide to yield the intermediate 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]acetamide. This intermediate is then converted to 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide through a cyclization reaction using an appropriate acid catalyst.
Aplicaciones Científicas De Investigación
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to interact with a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. This interaction has been linked to a variety of physiological and biochemical effects, including changes in synaptic plasticity, learning and memory, and pain perception.
Propiedades
IUPAC Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-16-9-11-17(12-10-16)23-20(25)24-13-5-8-19(24)18(14-21)15-6-3-2-4-7-15/h2-4,6-7,9-12,18-19,22H,5,8,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFFDIOPFFQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-[[5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carbonyl]amino]acetyl]amino]acetate](/img/structure/B7436376.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)
![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7436391.png)
![Tert-butyl 2-cyclopentyl-3-oxo-3-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propanoate](/img/structure/B7436396.png)

![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7436415.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate](/img/structure/B7436429.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)
![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)